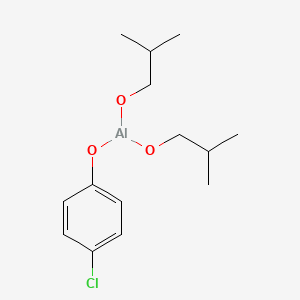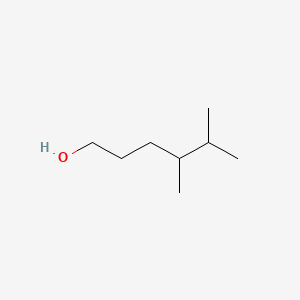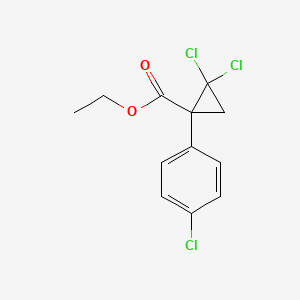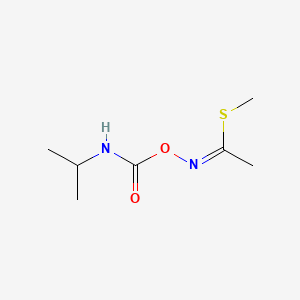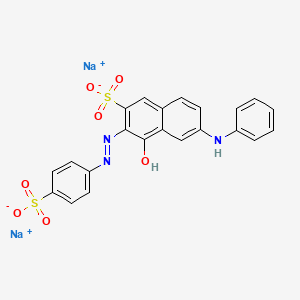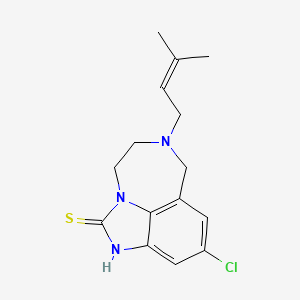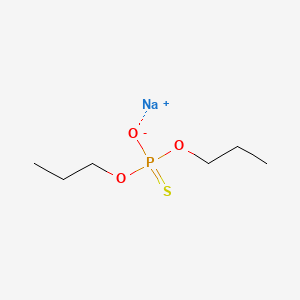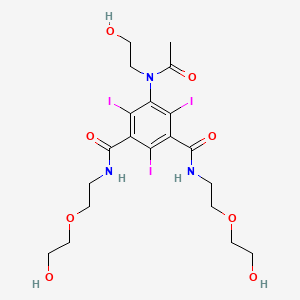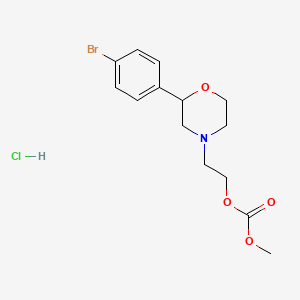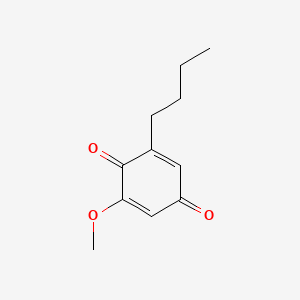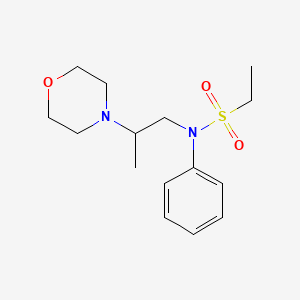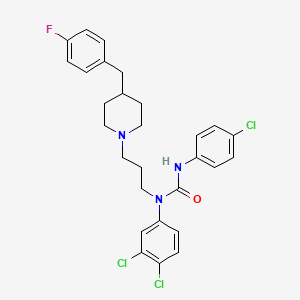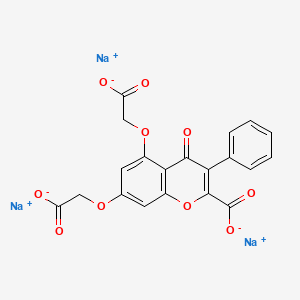
Trisodium 5,7-bis(carboxylatomethoxy)-4-oxo-3-phenyl-4H-1-benzopyran-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trisodium 5,7-bis(carboxylatomethoxy)-4-oxo-3-phenyl-4H-1-benzopyran-2-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring-like structures that include one or more heteroatoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Trisodium 5,7-bis(carboxylatomethoxy)-4-oxo-3-phenyl-4H-1-benzopyran-2-carboxylate typically involves multiple stepsCommon reagents used in these reactions include hydrazonoyl halides, triethylamine, and various solvents such as ethanol and acetonitrile .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would involve similar steps to those used in laboratory settings, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions: Trisodium 5,7-bis(carboxylatomethoxy)-4-oxo-3-phenyl-4H-1-benzopyran-2-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of multiple functional groups within the molecule .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Trisodium 5,7-bis(carboxylatomethoxy)-4-oxo-3-phenyl-4H-1-benzopyran-2-carboxylate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules.
Wirkmechanismus
The mechanism of action of Trisodium 5,7-bis(carboxylatomethoxy)-4-oxo-3-phenyl-4H-1-benzopyran-2-carboxylate involves its interaction with specific molecular targets within cells. These interactions can disrupt normal cellular processes, leading to the inhibition of microbial growth or the induction of apoptosis in cancer cells. The exact pathways involved are still under investigation, but it is believed that the compound can interfere with DNA replication and protein synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds include other benzopyran derivatives and heterocyclic compounds with antimicrobial and anticancer properties. Examples include pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives .
Uniqueness: What sets Trisodium 5,7-bis(carboxylatomethoxy)-4-oxo-3-phenyl-4H-1-benzopyran-2-carboxylate apart is its unique combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for further research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
85828-84-8 |
|---|---|
Molekularformel |
C20H11Na3O10 |
Molekulargewicht |
480.3 g/mol |
IUPAC-Name |
trisodium;5,7-bis(carboxylatomethoxy)-4-oxo-3-phenylchromene-2-carboxylate |
InChI |
InChI=1S/C20H14O10.3Na/c21-14(22)8-28-11-6-12(29-9-15(23)24)17-13(7-11)30-19(20(26)27)16(18(17)25)10-4-2-1-3-5-10;;;/h1-7H,8-9H2,(H,21,22)(H,23,24)(H,26,27);;;/q;3*+1/p-3 |
InChI-Schlüssel |
NSKNHTAJJIDYDB-UHFFFAOYSA-K |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(OC3=C(C2=O)C(=CC(=C3)OCC(=O)[O-])OCC(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



